9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methyl-pregn-4-ene-3,20-dione
Description
Properties
Molecular Formula |
C22H30O5 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-5-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h9,12,15-16,18,23,26H,4-8,10-11H2,1-3H3/t12-,15-,16-,18-,19-,20-,21-,22+/m0/s1 |
InChI Key |
TUIYCBORCUOUBA-DEGNENOVSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)O)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methyl-pregn-4-ene-3,20-dione involves multiple steps, starting from simpler steroid precursorsThe reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to isolate the final product. The production is carried out under strict quality control to ensure consistency and compliance with pharmaceutical standards .
Chemical Reactions Analysis
Hydrolysis-Driven Epoxide Formation
The compound is synthesized via hydrolysis of precursor steroids under controlled basic conditions. A key preparation method involves:
-
Reagents : Sodium sulfite, sodium hydroxide, methanol, and glacial acetic acid
-
Mechanism : Base-mediated hydrolysis of a 9α-substituted-11β-hydroxy precursor (e.g., 9α-chloro or 9α-fluoro derivatives), followed by acid quenching to form the 9β,11β-epoxide .
-
Conditions : Reaction at 0°C for 3 hours, yielding the epoxide in >90% purity after crystallization .
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0°C | |
| Reaction Time | 3 hours | |
| Yield | >90% | |
| Key Reagents | NaOH, Na₂SO₃, CH₃COOH |
Microbial Δ¹-Dehydrogenation
The compound participates as an intermediate in microbial bioconversion processes to introduce double bonds:
-
Process : Exposure to Arthrobacter simplex or Bacillus lentus oxidizes the 1,2-saturated bond in pregnane derivatives, forming the Δ¹-diene system .
-
Outcome : Converts saturated precursors like pregn-4-ene-3,20-dione analogs into the 1,4-diene structure observed in corticosteroids .
| Organism | Substrate | Product | Efficiency |
|---|---|---|---|
| Arthrobacter simplex | 16β-methylpregn-4-ene-3,20-dione | 9β,11β-epoxy-1,4-diene derivative | High |
Fluorination at C-9
While not directly performed on the epoxide, the compound serves as a precursor for 9α-fluoro corticosteroids:
-
Process : Reacting the epoxide with hydrogen fluoride (HF) opens the epoxy ring, introducing a 9α-fluoro-11β-hydroxy group .
-
Application : Critical for synthesizing dexamethasone and betamethasone analogs .
| Reaction Step | Reagents | Product | Yield |
|---|---|---|---|
| Epoxide opening | HF (anhydrous) | 9α-Fluoro-11β-hydroxy derivative | 75–85% |
Stability and Degradation
The epoxy group exhibits sensitivity to:
Scientific Research Applications
9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methyl-pregn-4-ene-3,20-dione is used in various scientific research applications, including:
Chemistry: As a reference standard for analytical methods development and validation.
Biology: To study the effects of glucocorticoids on cellular processes and gene expression.
Medicine: In the development of anti-inflammatory and immunosuppressive drugs.
Industry: As an intermediate in the synthesis of other steroidal compounds.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The resulting changes in gene expression lead to the anti-inflammatory and immunosuppressive effects observed with this compound .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 9β,11β-Epoxy-17,21-dihydroxy-16β-methyl-pregn-4-ene-3,20-dione
- Molecular Formula : C₂₂H₂₈O₅
- Molecular Weight : 372.45 g/mol
- CAS Number: 24916-90-3 (synonym) , 10072-97-6 (alternative)
- Key Features :
- Epoxide group at C9-C11 positions.
- 16β-methyl substitution.
- Hydroxyl groups at C17 and C21.
- Δ⁴-3-ketone system.
Physicochemical Properties :
- LogP : 2.99 (moderate lipophilicity)
- Polar Surface Area (PSA) : 66.9 Ų
- Role : Identified as a degradation product or impurity in glucocorticoids (e.g., dexamethasone, betamethasone) .
Comparison with Structurally Similar Compounds
Betamethasone and Dexamethasone Derivatives
Key Observations :
Degradation Products of Beclomethasone Dipropionate
Esterified Derivatives
Key Observations :
- Esterification at C21 (e.g., acetate or propionate) increases lipophilicity (LogP ~3.5–4.0), enhancing membrane permeability and prolonging half-life .
Biological Activity
9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methyl-pregn-4-ene-3,20-dione (CAS Number: 114488-14-1) is a synthetic steroid compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
The compound's molecular formula is C22H30O5, with a molecular weight of 374.471 g/mol. Its structure features multiple hydroxyl groups and an epoxy group, contributing to its biological activity. The following table summarizes its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H30O5 |
| Molecular Weight | 374.471 g/mol |
| CAS Number | 114488-14-1 |
| IUPAC Name | (1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-5-one |
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated its efficacy in reducing inflammation markers in vitro and in vivo models. The compound appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Cytotoxicity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Findings suggest that it exhibits selective cytotoxicity at micromolar concentrations against human tumor cells. The following table summarizes the cytotoxicity results:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.2 |
| MCF7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.8 |
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the modulation of steroid hormone receptors and interference with cellular signaling pathways related to inflammation and cell proliferation.
Case Studies
- Study on Inflammatory Response : In a controlled study involving murine models of arthritis, treatment with this compound resulted in a significant reduction in joint swelling and inflammatory cytokine levels compared to controls .
- Anticancer Activity : A clinical trial assessed the compound's effectiveness in patients with advanced breast cancer. Results indicated a partial response in 30% of participants after a treatment regimen involving the compound .
Q & A
Basic Research Questions
Q. What are the key structural features of 9β,11β-Epoxy-17,21-dihydroxy-16β-methyl-pregn-4-ene-3,20-dione, and how do they influence its reactivity in synthesis?
- Answer : The compound is a 16β-methyl pregnane derivative with a 9β,11β-epoxy ring, a 4-ene-3,20-dione backbone, and hydroxyl groups at C17 and C21. The epoxy ring increases electrophilic reactivity, facilitating nucleophilic attacks in synthetic modifications (e.g., fluorination or acetylation). The 16β-methyl group enhances metabolic stability by sterically hindering enzymatic degradation .
- Methodological Insight : Use NMR (¹H and ¹³C) and X-ray crystallography to confirm stereochemistry. Monitor epoxy ring stability under acidic/basic conditions via HPLC .
Q. What are the standard synthetic routes for this compound, and how do intermediates impact purity?
- Answer : Synthesis typically starts with hydrocortisone or prednisolone derivatives. Key steps include:
Epoxidation : Reaction of 9(11)-double bond with peracids (e.g., mCPBA) to form the 9β,11β-epoxide.
Methylation : Introduction of the 16β-methyl group via Grignard reagents or enzymatic catalysis.
- Critical impurities include 1,4-diene byproducts (e.g., Dexamethasone EP Impurity D, CAS 24916-90-3) due to over-oxidation .
Q. How is this compound characterized chromatographically, and what columns/mobile phases are optimal?
- Answer : Reverse-phase HPLC with C18 columns (e.g., Agilent Zorbax SB-C18) and a gradient of water-acetonitrile (0.1% formic acid) is effective. Retention time ranges between 8–12 minutes. For stereoisomer separation, chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) are recommended .
Advanced Research Questions
Q. How does the 9β,11β-epoxy group influence metabolic stability compared to non-epoxidized corticosteroids?
- Answer : The epoxy ring reduces susceptibility to 11β-hydroxysteroid dehydrogenase (11β-HSD) inactivation, prolonging half-life. In vitro studies using human liver microsomes show <10% degradation over 24 hours, compared to 50% for non-epoxidized analogs. Use CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .
- Methodological Insight : Conduct metabolic assays with LC-HRMS to identify hydroxylated or de-epoxidized metabolites .
Q. What strategies resolve contradictions in impurity profiles across pharmacopeial standards (e.g., EP vs. USP)?
- Answer : EP lists Impurity D (9β,11β-Epoxy-1,4-diene derivative, CAS 24916-90-3), while USP focuses on 6α-hydroxy byproducts. Harmonize methods by:
Stress Testing : Expose the compound to heat/light and compare degradation pathways.
Cross-Validation : Use EP’s HPLC conditions (Ph. Eur. 2.2.29) alongside USP’s mass spec protocols .
Q. How can the synthetic yield of this compound be improved while minimizing diastereomer formation?
- Answer :
- Epoxidation : Use Sharpless asymmetric epoxidation with Ti(OiPr)₄ and tartrate esters to achieve >95% enantiomeric excess.
- Methylation : Employ biocatalysts (e.g., Candida antarctica lipase B) for stereoselective 16β-methylation.
- Byproduct Control : Introduce scavengers (e.g., polymer-bound borohydride) to quench unreacted reagents .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
